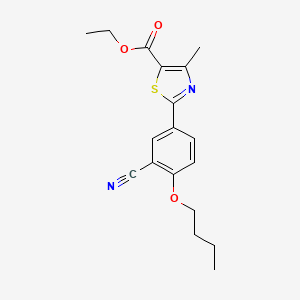![molecular formula C10H12N4 B13428147 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a multi-component reaction involving 5-aminopyrazole, aldehyde, and trimethylsilyl cyanide under thermal conditions . This method is efficient and environmentally friendly, making it suitable for industrial production.
Another approach involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . This method allows for the preparation of highly functionalized derivatives of the compound.
Análisis De Reacciones Químicas
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include metal amides, electrophiles, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparación Con Compuestos Similares
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole: This compound shares the same core structure but lacks the isobutyl and carbonitrile groups, resulting in different chemical and biological properties.
1H-imidazo[1,2-b]pyrazole-6-carboxamide: This derivative has a carboxamide group instead of a carbonitrile group, which affects its solubility and reactivity.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-6-carbonitrile |
InChI |
InChI=1S/C10H12N4/c1-8(2)7-13-3-4-14-10(13)5-9(6-11)12-14/h3-5,8H,7H2,1-2H3 |
Clave InChI |
IHYKMCMQCYAAKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CN2C1=CC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13428066.png)
![4-Bromo-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyrimidine](/img/structure/B13428067.png)
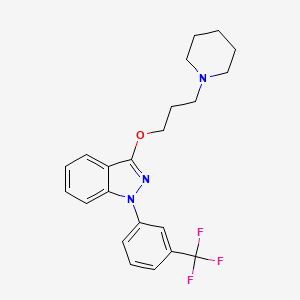
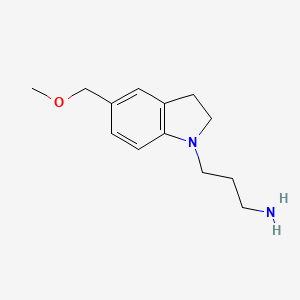
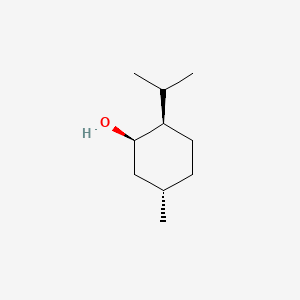

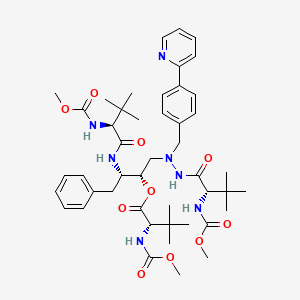
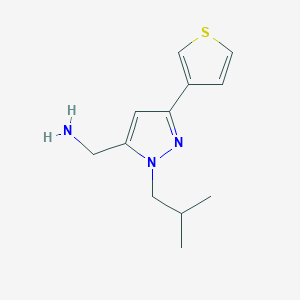
![(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13428097.png)
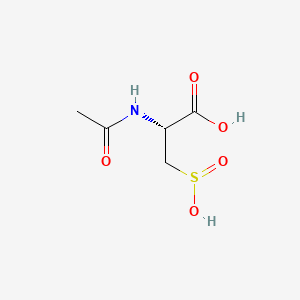

![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)
